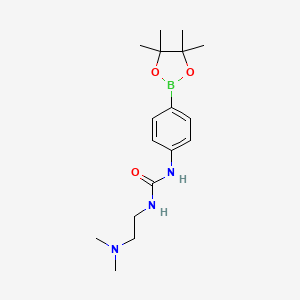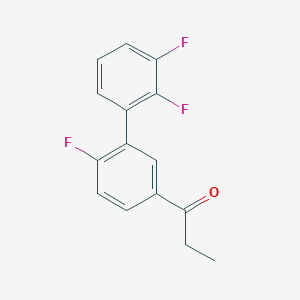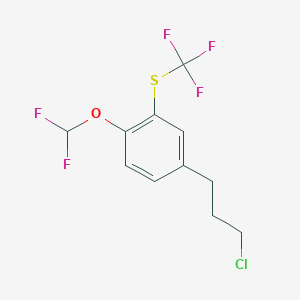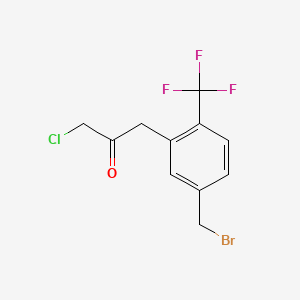![molecular formula C9H12ClNO3 B14058686 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride is an organic compound with the empirical formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . This compound is known for its unique structure, which includes an ammoniooxy group attached to a benzene ring substituted with a methoxycarbonyl group.
Métodos De Preparación
The synthesis of 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride typically involves the reaction of 4-(methoxycarbonyl)benzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the chloride ion on the benzyl chloride, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The ammoniooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride involves its ability to participate in nucleophilic and electrophilic reactions. The ammoniooxy group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and biochemical applications .
Comparación Con Compuestos Similares
Similar compounds to 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride include:
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride: This compound has a bromine atom instead of a methoxycarbonyl group, leading to different reactivity and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis, these compounds share the methoxycarbonyl group but differ in their overall structure and use.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C9H12ClNO3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
(4-methoxycarbonylphenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C9H12NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6H2,1,10H3;1H/q+1;/p-1 |
Clave InChI |
XARCYBAACZMULA-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CO[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)



![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)






